Cas no 2171427-02-2 ((3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid)

(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid
- EN300-1516750
- (3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid
- 2171427-02-2
-
- Inchi: 1S/C27H32N2O5/c1-3-14-27(2,25(32)29-15-8-9-18(16-29)24(30)31)28-26(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,3,8-9,14-17H2,1-2H3,(H,28,33)(H,30,31)/t18-,27?/m0/s1
- InChI Key: WZPATWYWRFPJPI-HSYKDVHTSA-N
- SMILES: O=C(C(C)(CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@H](C(=O)O)C1
Computed Properties
- Exact Mass: 464.23112213g/mol
- Monoisotopic Mass: 464.23112213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 735
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.9Ų
(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1516750-0.05g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 0.05g |
$2044.0 | 2023-06-05 | ||
Enamine | EN300-1516750-10.0g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 10g |
$10464.0 | 2023-06-05 | ||
Enamine | EN300-1516750-0.1g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 0.1g |
$2142.0 | 2023-06-05 | ||
Enamine | EN300-1516750-0.5g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 0.5g |
$2336.0 | 2023-06-05 | ||
Enamine | EN300-1516750-500mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 500mg |
$2336.0 | 2023-09-27 | ||
Enamine | EN300-1516750-10000mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 10000mg |
$10464.0 | 2023-09-27 | ||
Enamine | EN300-1516750-1000mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 1000mg |
$2433.0 | 2023-09-27 | ||
Enamine | EN300-1516750-1.0g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 1g |
$2433.0 | 2023-06-05 | ||
Enamine | EN300-1516750-2500mg |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 2500mg |
$4771.0 | 2023-09-27 | ||
Enamine | EN300-1516750-2.5g |
(3S)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanoyl]piperidine-3-carboxylic acid |
2171427-02-2 | 2.5g |
$4771.0 | 2023-06-05 |
(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid Related Literature
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid
Compound Introduction: (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic Acid (CAS No. 2171427-02-2)
The compound (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid, identified by its CAS number 2171427-02-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex and highly functionalized structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of a stereogenic center at the 3S configuration, combined with the incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, underscores its utility in the synthesis of peptidomimetics and protease inhibitors.
In recent years, the exploration of peptidomimetics has become a cornerstone in the development of novel therapeutic agents. These molecules mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. The structure of (3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid incorporates elements that make it a promising candidate for such applications. The Fmoc moiety, a common protective group in peptide synthesis, facilitates controlled deprotection and purification processes, enhancing the overall yield and purity of the final product.
The< strong>fluorenylmethoxycarbonyl group not only serves as a protective group but also contributes to the solubility and stability of the compound. This is particularly important in pharmaceutical formulations where bioavailability and shelf life are critical factors. Additionally, the< strong>2-methylpentanoylpiperidine moiety introduces a unique pharmacophore that can interact with biological targets in novel ways. This structural feature has been extensively studied in the context of developing small molecule inhibitors for various therapeutic indications.
Recent research has highlighted the importance of stereoselective synthesis in pharmaceutical chemistry. The< strong>S-configuration at the third carbon atom in this compound plays a crucial role in determining its biological activity. Studies have shown that enantiomeric purity is essential for achieving optimal pharmacological effects. The synthesis of< strong>(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid employs advanced chiral resolution techniques to ensure high enantiomeric excess, which is critical for its intended applications.
The< strong>piperidine ring is another key structural element that contributes to the compound's biological activity. Piperidine derivatives are well-known for their ability to interact with various biological targets, including enzymes and receptors. The incorporation of a carboxylic acid group at the third position further enhances its potential as a pharmacophore. This functional group can participate in hydrogen bonding interactions, which are crucial for binding affinity and specificity.
In the realm of drug discovery, computational modeling and molecular dynamics simulations have become indispensable tools. These techniques allow researchers to predict the binding modes and interactions of small molecules with biological targets. The< strong>(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid structure has been subjected to rigorous computational analysis to understand its potential interactions with enzymes and receptors. These studies have provided valuable insights into its mechanism of action and have guided further optimization efforts.
The synthesis of< strong>(3S)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanoylpiperidine-3-carboxylic acid involves multiple steps, each requiring precise control over reaction conditions and reagents. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric hydrogenation, have been employed to achieve high yields and purity. These techniques reflect the ongoing advancements in synthetic organic chemistry and highlight the compound's complexity.
The pharmaceutical industry continues to invest heavily in peptidomimetic research due to their potential therapeutic benefits. The< strong>(3S)-1-(2-({[(9H-fluoren-lO-yI)methoxycarbonyl]amino}-2-methylpentanoyI)piperidinol]-3-carboxylic acid derivative represents one such effort to develop novel compounds with improved efficacy and safety profiles. Its unique structure and functional groups make it a versatile building block for further derivatization and lead optimization.
In conclusion, the compound< strong>(3S)-1-(2-({[(9H-fluoren-lO-yI)methoxycarbonyl]amino}-2-methylpentanoyI)piperidinol]-3-carboxylic acid, CAS number2171427-OO2, is a significant advancement in pharmaceutical chemistry. Its complex structure, featuring stereogenic centers, protective groups, and pharmacophoric elements, makes it a promising candidate for drug development. The ongoing research into this compound underscores its potential applications in treating various diseases and highlights the importance of continued innovation in medicinal chemistry.
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